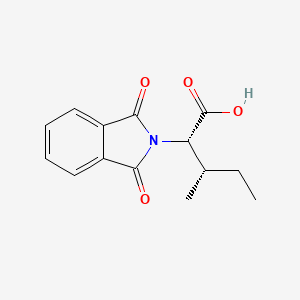

Phthaloyl-L-isoleucine

Übersicht

Beschreibung

Phthaloyl-L-isoleucine is a compound derived from the condensation reaction of phthalic anhydride with L-isoleucine, an essential amino acid. It belongs to the class of phthalimide derivatives. These compounds have been studied for their anti-inflammatory and immunomodulatory properties .

Synthesis Analysis

The synthesis of this compound involves a “one-pot” condensation reaction between phthalic anhydride and L-isoleucine. Notably, phthalic anhydride is a highly toxic substance, but the resulting phthaloyl amino acid derivatives exhibit promising anti-inflammatory activity. Among these derivatives, compounds 2e and 2g demonstrate activities comparable to thalidomide, a well-known multi-target drug .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Biological Activity

Phthaloyl-L-isoleucine has been explored in the synthesis of novel compounds. For example, phthalic anhydride reacted with L-Valine and L-Leucine led to the creation of novel optically active isocoumarin and 3,4-dihydroisocoumarin compounds. These compounds were tested for antifungal activity, although they did not show potential against Candida albicans and Aspergillus niger (Zamani, Faghihi, & Ebrahimi, 2005).

2. Polyamide Synthesis

In another study, an optically active bulky dicarboxylic acid, synthesized from L-leucine and phthalic anhydride, was used to create new aromatic polyamides. These polyamides, containing N-phthaloyl-L-leucine units, exhibited good yields and inherent viscosities. The presence of amino acid in these polymers resulted in optically active materials, indicating the versatility of this compound derivatives in polymer chemistry (Mallakpour & Dinari, 2009).

3. Enhancement of Membrane-Disruptive Activity

This compound derivatives have been utilized to enhance the membrane-disruptive activity of pH-responsive pseudo-peptides. In a study, hydrophobic amino acid grafts, including L-valine and L-leucine, were used to modify pseudo-peptides. This modification significantly influenced their ability to disrupt cell membranes, a critical feature for drug delivery applications (Chen, Khormaee, Eccleston, & Slater, 2009).

4. Polysaccharide Modification and Immunomodulatory Activity

Phthaloyl modification has also been applied to polysaccharides. In one study, phthaloyl-modified polysaccharides exhibited enhanced immunomodulatory activities compared to their unmodified counterparts. This indicates the potential of this compound derivatives in enhancing the biological activity of polysaccharides (Chen et al., 2016).

Wirkmechanismus

Target of Action

Phthaloyl-L-isoleucine, a derivative of the essential amino acid isoleucine, primarily targets the inflammatory and immunomodulatory pathways . It has been found to effectively suppress nitric oxide production in murine cells stimulated with lipopolysaccharide . Nitric oxide is a key player in the inflammatory response, and its suppression can lead to anti-inflammatory effects.

Mode of Action

The mode of action of this compound involves its interaction with the inflammatory and immunomodulatory pathways. It has been found to inhibit the production of key inflammatory cytokines, such as TNF-α and IL-1β, by macrophages . These cytokines play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation.

Biochemical Pathways

This compound affects the biochemical pathways related to inflammation and immune response. It suppresses the production of nitric oxide, a key mediator of inflammation . Additionally, it inhibits the production of inflammatory cytokines TNF-α and IL-1β . The compound also influences the catabolic pathways of branched-chain amino acids (BCAAs), including isoleucine .

Pharmacokinetics

A study on phthaloyl glycine derivatives, which are structurally similar to this compound, showed that these compounds have better pharmacokinetic profiles, longer half-life and mean residence time, than phthaloyl glycine . This suggests that this compound may also have favorable pharmacokinetic properties.

Result of Action

The result of this compound’s action is a reduction in inflammation and modulation of the immune response. It achieves this by suppressing nitric oxide production and inhibiting the production of inflammatory cytokines TNF-α and IL-1β . This leads to a decrease in inflammation and modulation of the immune response.

Eigenschaften

IUPAC Name |

(2S,3S)-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUWUOYPIXTMLF-KWQFWETISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139573 | |

| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29588-88-3 | |

| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29588-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

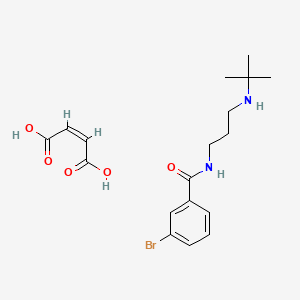

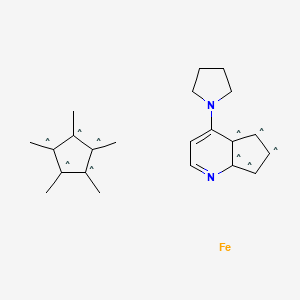

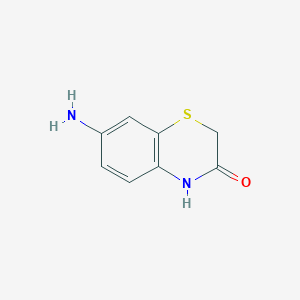

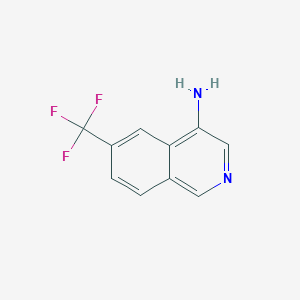

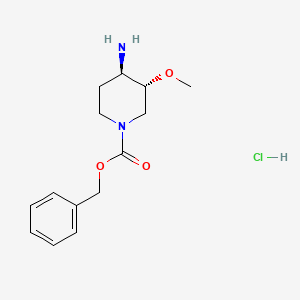

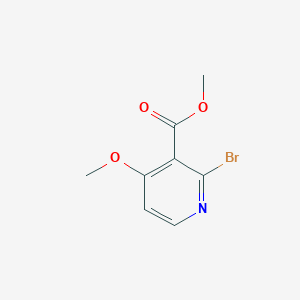

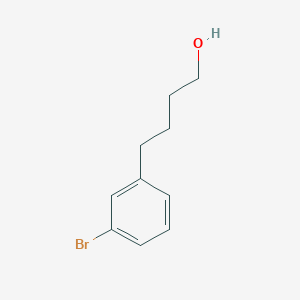

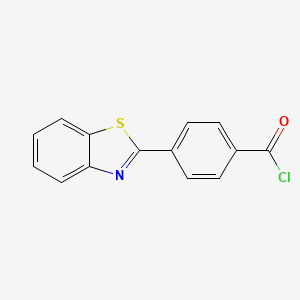

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Thia-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3116555.png)

![2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate](/img/structure/B3116560.png)